N~1~,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine
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Overview
Description
N~1~,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine: is an organic compound known for its unique structure and properties. It is a derivative of naphthalene, substituted with tetramethyl and trimethylsilyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine typically involves the reaction of 1,8-naphthalenediamine with methylating agents and trimethylsilyl chloride. The process includes:
Silylation: The addition of trimethylsilyl groups using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine involves its interaction with molecular targets through its functional groups. The tetramethyl and trimethylsilyl groups enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with other molecules.
Comparison with Similar Compounds
N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine: Similar structure but lacks the trimethylsilyl groups.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Different backbone structure but similar methylation pattern.
N,N,N’,N’-Tetramethylethylenediamine: Similar methylation but different core structure.
Uniqueness: N1,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine is unique due to the presence of both tetramethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
651738-70-4 |
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Molecular Formula |
C20H34N2Si2 |
Molecular Weight |
358.7 g/mol |
IUPAC Name |
1-N,1-N,8-N,8-N-tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine |
InChI |
InChI=1S/C20H34N2Si2/c1-21(2)19-16(23(5,6)7)13-11-15-12-14-17(24(8,9)10)20(18(15)19)22(3)4/h11-14H,1-10H3 |
InChI Key |
PYXAOJXCFCDSDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC2=C1C(=C(C=C2)[Si](C)(C)C)N(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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